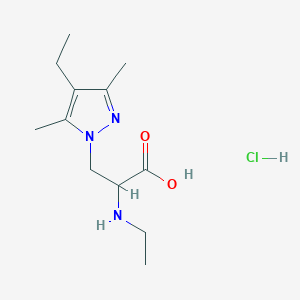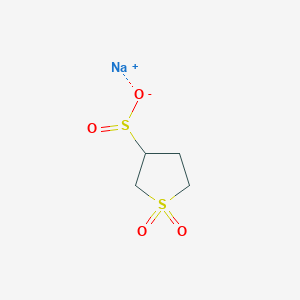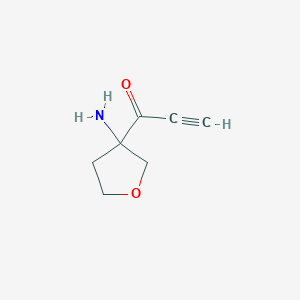![molecular formula C11H14O B13159959 2-[(2-Ethylphenyl)methyl]oxirane CAS No. 62826-23-7](/img/structure/B13159959.png)
2-[(2-Ethylphenyl)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Ethylphenyl)methyl]oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2-ethylphenylmethyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Ethylphenyl)methyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-[(2-Ethylphenyl)methyl]styrene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the chlorohydrin process. This involves the reaction of 2-[(2-Ethylphenyl)methyl]styrene with chlorine and water to form a chlorohydrin intermediate, which is then treated with a base to yield the oxirane.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(2-Ethylphenyl)methyl]oxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, and amines.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can yield the corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as water, alcohols, and amines under acidic or basic conditions.
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Ring-Opening: Formation of β-hydroxyalkyl derivatives.
Oxidation: Formation of diols or other oxygenated compounds.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(2-Ethylphenyl)methyl]oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.
Wirkmechanismus
The mechanism of action of 2-[(2-Ethylphenyl)methyl]oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophiles such as water, alcohols, and amines, resulting in the formation of β-hydroxyalkyl derivatives. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack on the oxirane ring.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-phenyloxirane: Similar structure with a methyl group instead of an ethyl group.
2-Phenyl-1,2-epoxypropane: Similar structure with a propyl group instead of an ethyl group.
2-[(2-Methylphenoxy)methyl]oxirane: Similar structure with a methoxy group instead of an ethyl group.
Uniqueness: 2-[(2-Ethylphenyl)methyl]oxirane is unique due to the presence of the 2-ethylphenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
62826-23-7 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-[(2-ethylphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O/c1-2-9-5-3-4-6-10(9)7-11-8-12-11/h3-6,11H,2,7-8H2,1H3 |
InChI-Schlüssel |
BSGZGFZOVRAOPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B13159972.png)

